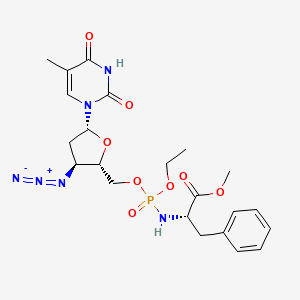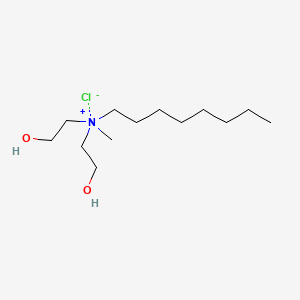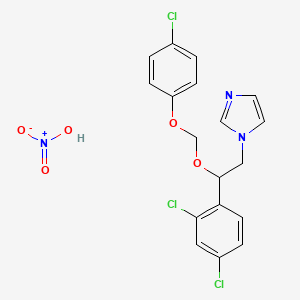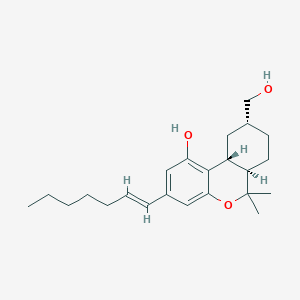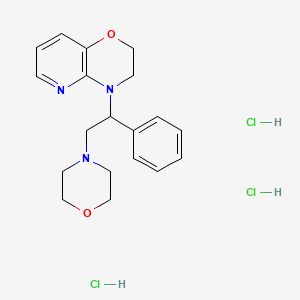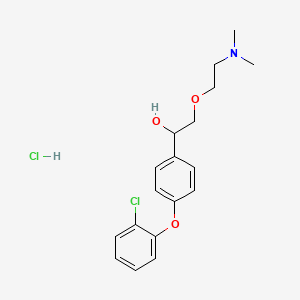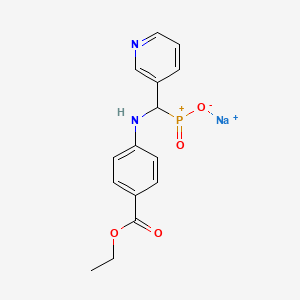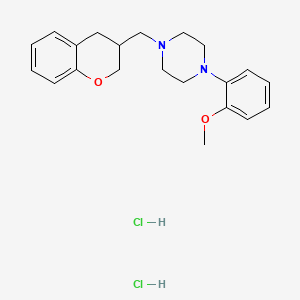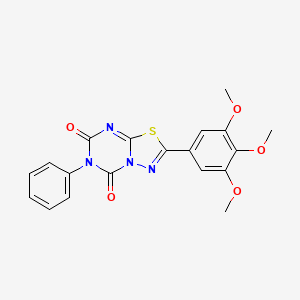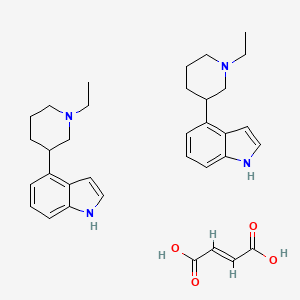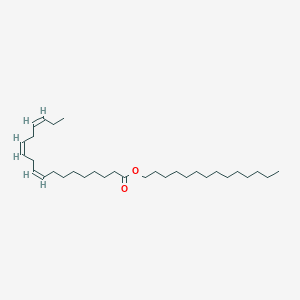
Pyrogallol-2-O-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrogallol-2-O-glucuronide: is a conjugate of pyrogallol and glucuronic acid. It is formed by linking glucuronic acid to pyrogallol via a glycosidic bond. This compound is a type of glucuronide, which are substances produced by linking glucuronic acid to another substance. This compound is known for its antioxidant properties and is found in various biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrogallol-2-O-glucuronide typically involves the glucuronidation of pyrogallol. This process can be carried out using glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to pyrogallol. The reaction conditions often include an appropriate buffer system to maintain the pH and temperature suitable for enzyme activity .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing microbial or enzymatic systems to achieve glucuronidation. These methods are preferred due to their efficiency and eco-friendliness compared to chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrogallol-2-O-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride under mild conditions.
Substitution: Substitution reactions can occur with nucleophiles, where the glucuronic acid moiety can be replaced by other functional groups.
Major Products: The major products formed from these reactions include various oxidized or reduced forms of this compound, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In chemistry, pyrogallol-2-O-glucuronide is used as a model compound to study glucuronidation processes and the behavior of glucuronides under different chemical conditions .
Biology: Biologically, this compound is studied for its role in metabolic pathways and its antioxidant properties. It is also used to investigate the detoxification processes in living organisms .
Medicine: In medicine, this compound is explored for its potential therapeutic effects, particularly its antioxidant and anti-inflammatory properties. It is also studied for its role in drug metabolism and excretion .
Industry: Industrially, this compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
Mécanisme D'action
Pyrogallol-2-O-glucuronide exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and proteins involved in oxidative stress pathways. The compound also modulates the activity of certain signaling pathways related to inflammation and cell survival .
Comparaison Avec Des Composés Similaires
Scutellarein-7-O-glucuronide: Another glucuronide with antioxidant properties, but with different molecular targets and pathways.
Baicalin: A glucuronide of baicalein, known for its anti-inflammatory and antioxidant effects.
Quercetin-3-O-β-D-glucuronide: A glucuronide of quercetin, widely studied for its antioxidant and anti-inflammatory properties.
Uniqueness: Pyrogallol-2-O-glucuronide is unique due to its specific structure and the particular pathways it influences. Its dual role in both scavenging reactive oxygen species and modulating inflammatory pathways sets it apart from other similar compounds .
Propriétés
Numéro CAS |
1391848-79-5 |
|---|---|
Formule moléculaire |
C12H14O9 |
Poids moléculaire |
302.23 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-(2,6-dihydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O9/c13-4-2-1-3-5(14)9(4)20-12-8(17)6(15)7(16)10(21-12)11(18)19/h1-3,6-8,10,12-17H,(H,18,19)/t6-,7-,8+,10-,12+/m0/s1 |
Clé InChI |
SOHXEAWMMVSJFL-COGRHJPHSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C(=C1)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


